3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline
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Overview
Description
3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline is a fluorinated aromatic amine with a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using nucleophilic substitution reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Aniline: The final step involves coupling the fluorinated piperazine derivative with aniline through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the aniline or piperazine rings.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom or pyridine ring.
Scientific Research Applications
3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target. The piperazine ring provides structural flexibility, allowing the compound to adopt the optimal conformation for binding .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the pyridine-substituted piperazine ring enhances its potential as a versatile building block in drug discovery .
Properties
Molecular Formula |
C15H17FN4 |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H17FN4/c16-13-11-12(17)4-5-14(13)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2 |
InChI Key |
LGEHWVVQSGWSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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